molecular formula C18H18O3 B14233786 3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one CAS No. 398490-97-6

3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one

Cat. No.: B14233786
CAS No.: 398490-97-6
M. Wt: 282.3 g/mol
InChI Key: XXBCAYRLJUURJQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one is a complex organic compound featuring a cyclobutanone core substituted with two pyran-2-ylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclobutanone core: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of pyran-2-ylidene groups: This step involves the reaction of the cyclobutanone with pyran derivatives under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran-2-one: A simpler pyran derivative with different reactivity and applications.

    5,6-Dihydro-2H-pyran-2-one: Another pyran derivative with distinct biological activities and synthetic uses.

Properties

CAS No.

398490-97-6

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3,3-dimethyl-2,4-bis(pyran-2-ylidenemethyl)cyclobutan-1-one

InChI

InChI=1S/C18H18O3/c1-18(2)15(11-13-7-3-5-9-20-13)17(19)16(18)12-14-8-4-6-10-21-14/h3-12,15-16H,1-2H3

InChI Key

XXBCAYRLJUURJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C1C=C2C=CC=CO2)C=C3C=CC=CO3)C

Origin of Product

United States

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